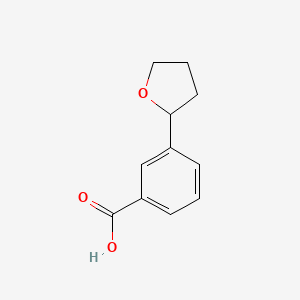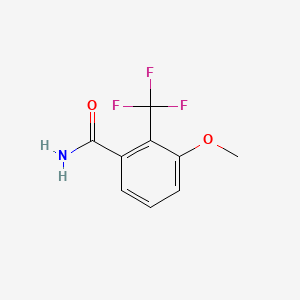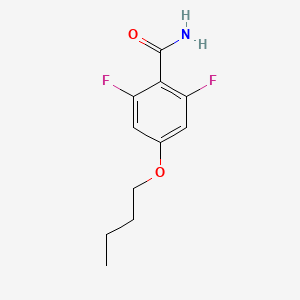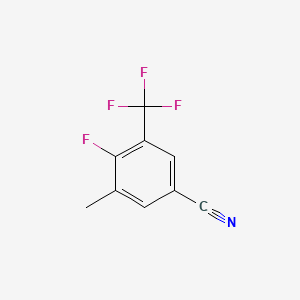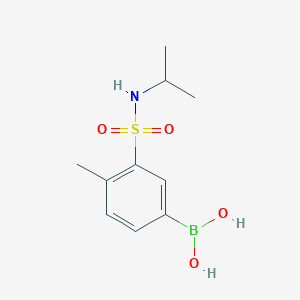
3-((四氢-2H-吡喃-4-基)甲基)哌啶盐酸盐
描述
“3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride” is an organic compound that includes a piperidine ring system, which is a common structural subunit in many drug targets . It’s a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom . This compound is a key structural motif in a vast number of different physiologically active compounds .
Synthesis Analysis
The synthesis of this compound involves a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans . This process leads to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . A key step in the synthesis is a cyclopropylcarbinyl cation rearrangement, which achieves the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring and a tetrahydropyran ring . The piperidine ring system is a common structural subunit in many drug targets . Tetrahydropyran is a six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the ring-expansion of monocyclopropanated pyrroles and furans . This process involves the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .科学研究应用
合成技术和化学性质
一项研究专注于通过一锅法、三组分反应合成衍生物,突出了该化合物在促进高效合成过程中的作用。该反应涉及水杨醛、4-羟基-6-甲基-2H-吡喃-2-酮和芳基肼在乙腈中在回流条件下与哌啶反应,展示了该化合物在轻松处理和良好产率下创建多样化化学结构方面的实用性(Alizadeh & Ghanbaripour, 2014)。
药代动力学建模
另一个重要应用是在药代动力学建模中,其中一种特定衍生物TBPT被研究其在人体内的代谢和代谢产物的暴露。该研究利用体外数据和生理药代动力学建模来预测代谢产物/母体比值,为了解药物代谢和其代谢产物的药理学相关性提供了见解。这项研究强调了该化合物在理解人体内药物动力学和代谢方面的作用(Obach et al., 2018)。
抗惊厥和神经毒性研究
对新型柠檬酸和异麦芽醇衍生物,包括哌啶衍生物的研究,探索了潜在的抗惊厥化合物。这些研究通过各种测试评估合成化合物的抗惊厥活性,有助于开发用于癫痫控制的新治疗剂。这些研究结果说明了该化合物在药物化学中的重要性,特别是在开发治疗神经疾病的新疗法方面(Aytemir & Çalış, 2010)。
抗菌和抗病毒活性
此外,已合成3-((四氢-2H-吡喃-4-基)甲基)哌啶盐酸盐的衍生物,并对其进行了抗菌和抗病毒活性测试。这项研究为这些化合物在治疗感染中的潜在治疗应用提供了宝贵见解,并突显了该化合物在制药研究中的多功能性(Aytemir & Ozçelik, 2010)。
生化分析
Biochemical Properties
3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in neurotransmitter pathways, potentially affecting the synthesis and degradation of neurotransmitters . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of 3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways related to neurotransmission, which can alter gene expression patterns and metabolic activities within the cell . These changes can lead to modifications in cell function, potentially impacting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound binds to the active sites of enzymes, altering their conformation and activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing neurotransmitter activity . At higher doses, it can cause toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity to organs. Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in neurotransmitter metabolism . These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s influence on these pathways is essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of 3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications
属性
IUPAC Name |
3-(oxan-4-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-11(9-12-5-1)8-10-3-6-13-7-4-10;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGLPHUFBGNOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)
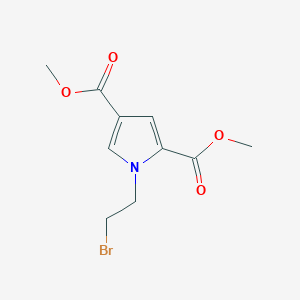
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405203.png)
![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)
![methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405205.png)
![3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405207.png)
